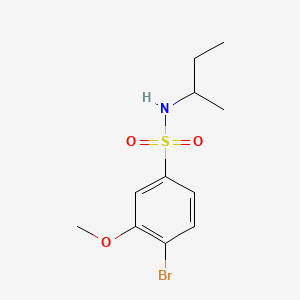

4-bromo-N-(sec-butyl)-3-methoxybenzenesulfonamide

CAS No.: 873588-92-2

Cat. No.: VC7682895

Molecular Formula: C11H16BrNO3S

Molecular Weight: 322.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 873588-92-2 |

|---|---|

| Molecular Formula | C11H16BrNO3S |

| Molecular Weight | 322.22 |

| IUPAC Name | 4-bromo-N-butan-2-yl-3-methoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C11H16BrNO3S/c1-4-8(2)13-17(14,15)9-5-6-10(12)11(7-9)16-3/h5-8,13H,4H2,1-3H3 |

| Standard InChI Key | RWXZKNVHTWHKON-UHFFFAOYSA-N |

| SMILES | CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)Br)OC |

Introduction

4-Bromo-N-(sec-butyl)-3-methoxybenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound features a bromine atom at the para position of a benzene ring, a secondary butyl group attached to the nitrogen atom, and a methoxy group at the meta position, making it structurally unique.

Structural Characteristics

The molecular structure of 4-bromo-N-(sec-butyl)-3-methoxybenzenesulfonamide can be described as follows:

-

Chemical Formula: C11H16BrNO3S

-

Functional Groups:

-

Sulfonamide (-SO2NH-)

-

Methoxy (-OCH3)

-

Bromine substituent (-Br)

-

Secondary butyl group (-CH(CH3)CH2CH3)

-

Synthesis

The synthesis of this compound typically involves:

-

Starting Materials:

-

4-bromobenzenesulfonyl chloride

-

sec-butylamine

-

Methoxy-substituted benzene derivatives

-

-

Reaction Steps:

-

Sulfonylation: Reaction of 4-bromobenzenesulfonyl chloride with sec-butylamine.

-

Methoxylation: Introduction of the methoxy group via electrophilic substitution.

-

Reaction conditions often involve organic solvents such as dichloromethane and catalysts like triethylamine to facilitate nucleophilic substitution.

Biological Activity

Sulfonamides, including derivatives like 4-bromo-N-(sec-butyl)-3-methoxybenzenesulfonamide, exhibit significant biological activities due to their ability to interact with enzymes and receptors.

Potential Applications:

-

Antimicrobial Activity:

-

Anticancer Potential:

-

Anti-inflammatory Effects:

Research Findings

Recent studies on sulfonamide derivatives provide insights into their biological relevance:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume